molecular formula C21H18ClN3O3S2 B2989735 N-(3-chlorophenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 850915-41-2

N-(3-chlorophenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

Cat. No. B2989735
CAS RN: 850915-41-2
M. Wt: 459.96
InChI Key: MPUQPSGWNIRWDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C21H18ClN3O3S2 and its molecular weight is 459.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

A study focused on the synthesis of new thieno[3,2-d]pyrimidine derivatives, including N-(3-chlorophenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide, explored their potential antitumor activities. These compounds displayed significant anticancer effects against various human cancer cell lines, such as breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116), with some being nearly as active as the reference drug doxorubicin. This suggests their potential as lead compounds for anticancer drug development (Hafez & El-Gazzar, 2017).

Molecular Characterization and Interaction Studies

Another aspect of research involved vibrational spectroscopic analysis and quantum computational approaches to characterize the molecular structure and interactions of similar thieno[3,2-d]pyrimidine derivatives. Such studies provide insights into the stereo-electronic interactions, stability, and reactivity of these compounds, which are crucial for understanding their mechanism of action and optimizing their therapeutic efficacy (Jenepha Mary, Pradhan, & James, 2022).

Dual Inhibitory Activity Against Cancer Targets

Research into dual thymidylate synthase and dihydrofolate reductase inhibitors revealed that certain thieno[2,3-d]pyrimidine derivatives exhibit potent inhibitory effects against both targets. These findings underscore the potential of such compounds to act as multifunctional anticancer agents, offering a therapeutic advantage by simultaneously inhibiting multiple pathways involved in cancer cell proliferation (Gangjee et al., 2008).

Structural Analysis and Crystallography

Crystallographic studies have provided detailed insights into the molecular and structural properties of this compound and related compounds. Such analyses are fundamental for drug design, allowing for the exploration of molecular conformations, interactions, and the potential for developing more effective and selective drug candidates (Subasri et al., 2017).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3S2/c1-28-17-8-3-2-7-16(17)25-20(27)19-15(9-10-29-19)24-21(25)30-12-18(26)23-14-6-4-5-13(22)11-14/h2-8,11H,9-10,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUQPSGWNIRWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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